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Compound Profile & Mechanism of Action

AFG206 is identified as a novel first-generation "type II" FLT3 inhibitor [1] [2]. Its core mechanism
involves binding to the inactive conformation of the FLT3 kinase, specifically targeting the DFG-out
conformation of the ATP-binding pocket [3]. This allows it to potently and selectively inhibit the kinase
activity of mutant FLT3, which drives proliferation in a subset of Acute Myeloid Leukemia (AML) [1].

Key Experimental Findings

The table below summarizes the primary antileukemic effects of AFG206 observed in the referenced study.

Experimental Aspect Findings for AFG206

Primary Mechanism Induction of apoptosis and cell cycle inhibition in cells harboring FLT3 mutants
[1].

Target Selectivity Potent and selective targeting of mutant FLT3 protein kinase activity [1].

Limitation & Cross- Demonstrated cross-resistance with "type 1" FLT3 inhibitors (e.g., PKC412). Its

Resistance potency was insufficient to Kill cells resistant to type | inhibitors [1].

Context within FLT3 Inhibitor Development
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The research on AFG206 played a role in understanding the structure-activity relationships of FLT3
inhibitors. The study found that second-generation type II inhibitors (like AUZ454 and ATH686), which
featured an improved interaction with the ATP pocket due to a piperazine moiety and placement of an

amino group in position 2 of the pyrimidine ring, showed significantly increased potency and could

overcome resistance that AFG206 could not [1].

The following diagram illustrates the general mechanism of FLT3-ITD driven leukemia and the inhibitory

action of Type I and Type II inhibitors like AFG206.
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Diagram illustrating FLT3-ITD signaling, inhibition by Type I/II inhibitors, and common resistance

mutations.
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Experimental & Clinical Development Context

To help frame the research on AFG2086, the table below contrasts its features with later-generation inhibitors.

— First-Gen Type Il Second-Gen Type Il Second-Gen Type | (e.g.,
eature

(e.g., AFG206) (e.g., AUZ454) Gilteritinib)
Binding Inactive (DFG-out) [3]  Inactive (DFG-out) [1] Active (DFG-in) [3]
Conformation
Target Spectrum Mutant FLT3 [1] Mutant FLT3 [1] FLT3-ITD & TKD mutations

[4] 3]

Key against Limited [1] Overcomes type | Effective against some TKD
Resistance resistance [1] mutations [3]
Clinical Status Pre-clinical Research Pre-clinical Research [1] FDA-approved [4]

[1]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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